



An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zipalertinib

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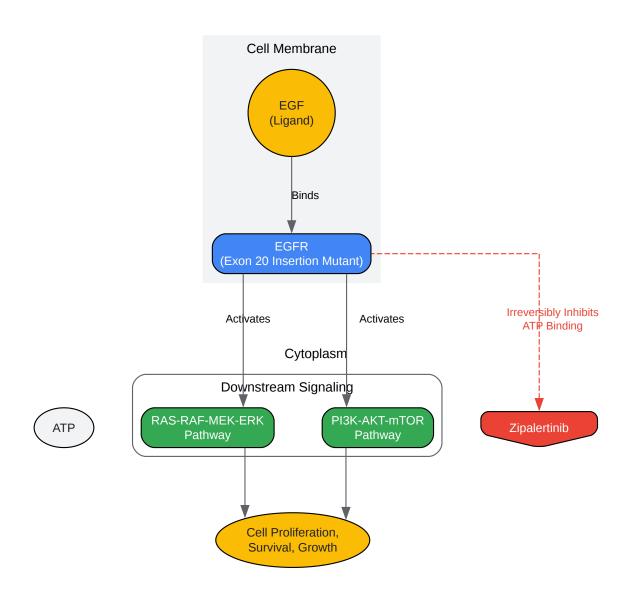
Abstract: **Zipalertinib** (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Zipalertinib**, synthesizing data from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Zipalertinib possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797. [3] This mechanism is similar to other irreversible EGFR TKIs.[3]

A key differentiating feature of **Zipalertinib** is its high selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes the off-target inhibition of WT EGFR, which is commonly associated with significant dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, **Zipalertinib** does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of other TKIs.[2][7]





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Caption: Zipalertinib's Mechanism of Action on the EGFR Signaling Pathway.

Pharmacodynamics (PD)

The pharmacodynamic effects of **Zipalertinib** have been extensively evaluated through clinical trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies



demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring EGFR ex20ins mutations.

Clinical Efficacy

Zipalertinib has shown meaningful and durable clinical responses across various patient populations. The recommended Phase 2 dose (RP2D) was established as 100 mg administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the REZILIENT1 trial.

Efficacy Endpoint	Phase 1/2a (All Doses, n=73)	Phase 1/2a (100 mg BID, n=39)	Phase 2b (Primary Efficacy Population, n=176)	Phase 2b (Post- Chemother apy Only, n=125)	Phase 2b (Post- Chemo & Amivantam ab, n=30)
Confirmed Objective Response Rate (ORR)	38.4%[2]	41%[2]	35.2%[8][9]	40%[9]	30%[9]
Median Duration of Response (mDOR)	10 months[10]	Not Reached[2]	8.8 months[8] [9]	8.8 months[9]	14.7 months[9]
Median Progression- Free Survival (mPFS)	10 months[2] [10]	12 months[2] [10]	9.4 months[11]	Not Reported	Not Reported
Median Time to Response	1.5 months[2]	Not Reported	Not Reported	Not Reported	Not Reported
As of the data cutoff date of May 9, 2022.					



Safety and Tolerability Profile

Zipalertinib's selectivity for mutant EGFR results in a manageable safety profile, with a lower incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10] The most common treatment-related adverse events (TRAEs) are summarized below.

Treatment-Related Adverse Event (Any Grade)	Frequency (All Doses, n=73)	
Rash	80%[2][12]	
Paronychia	32%[12]	
Diarrhea	30%[2][12]	
Fatigue	21%[12]	
Anemia	19%[12]	
Dry Skin	18%[6]	
Stomatitis	20.1%[9]	
Data from the Phase 2b safety population (n=244) at the 100 mg dose.[9]		

Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the 100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic window.[2][6]

Pharmacokinetics (PK)

The clinical development program for **Zipalertinib** was designed to characterize its PK profile. [8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature, the overall PK profile is reported to be consistent with clinical observations.[1]

Key studies designed to assess PK include:



- Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect
 of food on the PK profile of Zipalertinib.[13]
- Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a substudy to evaluate the potential DDI effects of **Zipalertinib** on cytochrome P450 (CYP) enzyme and transporter substrates.[14][15]
- CNS Penetration: While preclinical rodent models suggested Zipalertinib may not efficiently cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among three patients with measurable CNS lesions, one achieved an intracranial partial response.
 [2][10]

Experimental Protocols REZILIENT1 Clinical Trial Protocol

The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an international, multi-center, open-label Phase 1/2 study.[2][13]

Objectives:

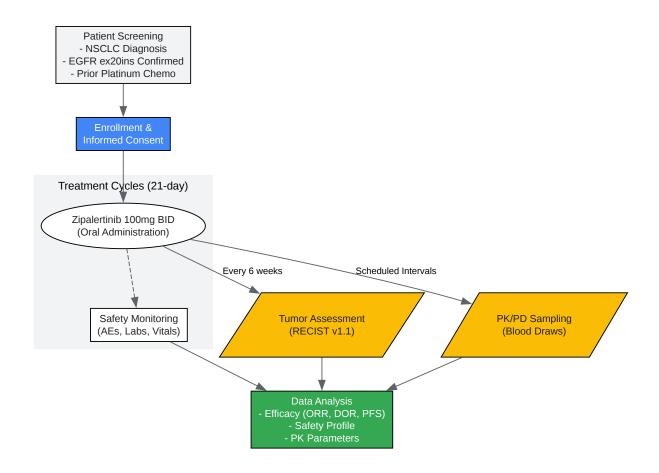
- Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Zipalertinib monotherapy.[13]
- Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of Zipalertinib at the RP2D.[13]

Key Methodologies:

- Patient Population: Adults with locally-advanced or metastatic NSCLC harboring documented EGFR ex20ins mutations who had received prior platinum-based chemotherapy.[6][13]
- Treatment: **Zipalertinib** administered orally twice daily in 21-day cycles.[5][6]
- Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per RECIST v1.1 (Phase 2).[5][8]



• Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]



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Caption: Generalized Workflow of the REZILIENT1 Clinical Trial.

Preclinical Study Protocols

Initial pharmacodynamic characterization was performed using in vitro models. **Zipalertinib** demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer



cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3 cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]

Conclusion

Zipalertinib is a highly selective, irreversible EGFR TKI that has demonstrated clinically meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized by a high objective response rate and a manageable safety profile, notably with a low incidence of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10] The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully characterize food effects and drug-drug interaction potential.[13][14] The robust data from the REZILIENT1 trial suggest **Zipalertinib** may become a significant treatment option for this patient population.[11][18]

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